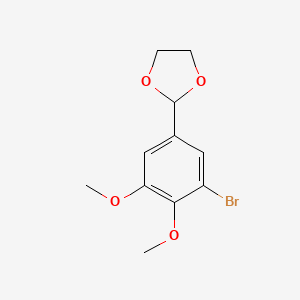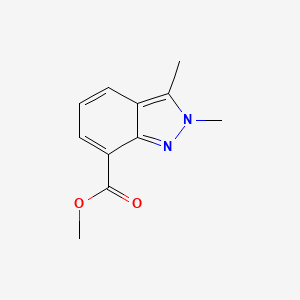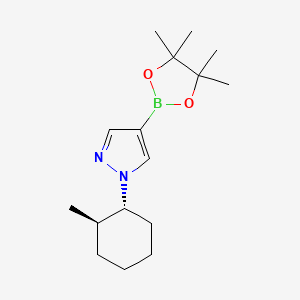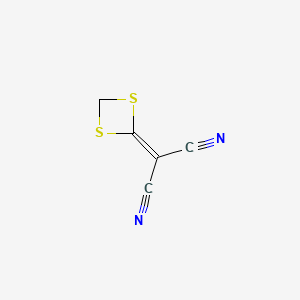
Propanedinitrile, 1,3-dithietan-2-ylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, 1,3-dithietan-2-ylidene-, also known by its chemical formula C5H2N2S2, is an intriguing compound with a unique structure. It contains a four-membered dithietane ring and two nitrile groups. The molecule’s compact arrangement contributes to its interesting properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of propanedinitrile, 1,3-dithietan-2-ylidene-. One common method involves cyclization of a suitable precursor containing nitrile and sulfur atoms. For example, the reaction of a dithiocarbamate with a nitrile source can yield the desired compound.
Reaction Conditions: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of solvent and temperature plays a crucial role in achieving high yields.
Industrial Production: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound.
Analyse Chemischer Reaktionen
Propanedinitrile, 1,3-dithietan-2-ylidene- participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to yield corresponding dithietanols.
Substitution: The nitrile groups are susceptible to nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Propanedinitrile, 1,3-dithietan-2-ylidene- serves as a building block for designing novel sulfur-containing compounds.
- Its unique structure makes it valuable in supramolecular chemistry and crystal engineering.
- Research explores its potential as a bioactive compound, but further studies are needed.
- Its sulfur atoms may play a role in biological interactions.
- Limited industrial applications currently exist, but its reactivity warrants exploration in materials science and catalysis.
Wirkmechanismus
The exact mechanism by which propanedinitrile, 1,3-dithietan-2-ylidene- exerts its effects remains an active area of investigation. Researchers study its interactions with enzymes, proteins, and cellular pathways to unravel its biological impact.
Vergleich Mit ähnlichen Verbindungen
While propanedinitrile, 1,3-dithietan-2-ylidene- is relatively rare, it shares some features with other sulfur-containing compounds:
1,3-Dithietanes: Similar ring systems but with different substituents.
Nitriles: Common functional groups found in various organic molecules.
Eigenschaften
CAS-Nummer |
61814-09-3 |
|---|---|
Molekularformel |
C5H2N2S2 |
Molekulargewicht |
154.2 g/mol |
IUPAC-Name |
2-(1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2 |
InChI-Schlüssel |
ZKJSHCHPIMUIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1SC(=C(C#N)C#N)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


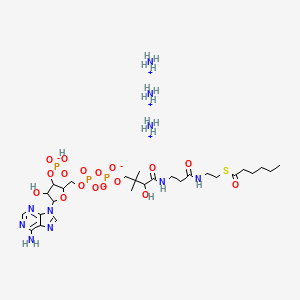
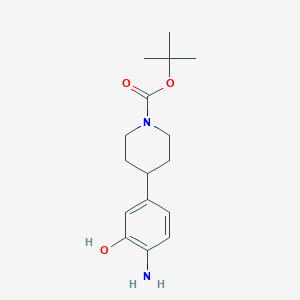
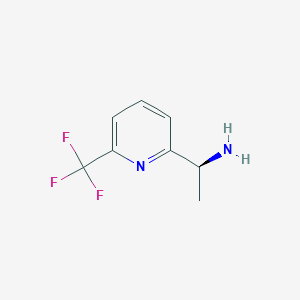
![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
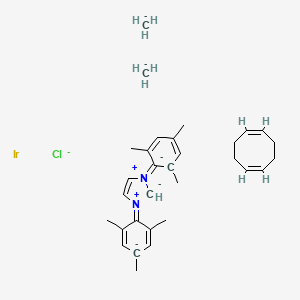
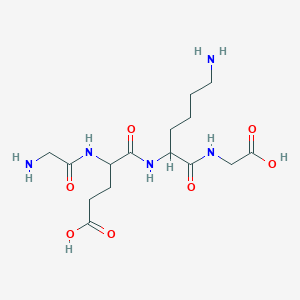
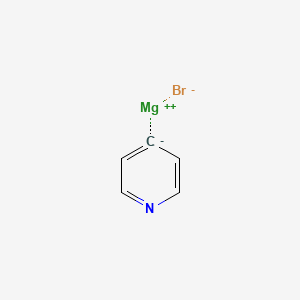
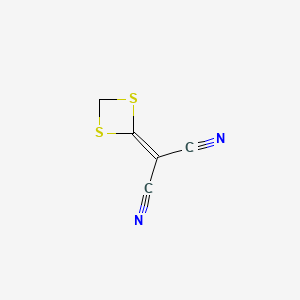
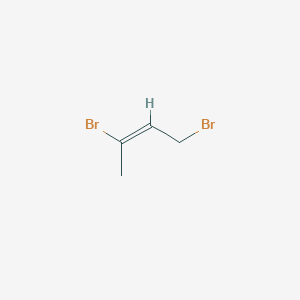

![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)
